Thioridazine-d3 Hydrochloride

Overview

Description

Thioridazine-d3 hydrochloride (CAS: 1189928-36-6) is a deuterium-labeled analog of thioridazine hydrochloride, a phenothiazine-class antipsychotic. This stable isotope-labeled compound is primarily used in pharmacological research for quantitative analysis, such as mass spectrometry-based drug metabolism and pharmacokinetic (DMPK) studies . This compound retains the pharmacological activity of its parent compound, acting as a dopamine D2 receptor antagonist and inhibitor of the PI3K-Akt-mTOR signaling pathway . Its deuterium substitution at three hydrogen positions enhances metabolic stability, making it a valuable internal standard for analytical assays .

Key properties:

Preparation Methods

Synthetic Routes for Deuterium Incorporation

Deuterium labeling of thioridazine involves strategic replacement of hydrogen atoms with deuterium at specific molecular positions. The most common approach utilizes catalytic hydrogen-deuterium exchange reactions , where thioridazine undergoes treatment with deuterium gas (D₂) in the presence of palladium on carbon (Pd/C) as a catalyst . This method selectively deuterates the aliphatic side chain, producing Thioridazine-d3 with minimal structural perturbation.

Alternative routes involve deuterated starting materials . For example, synthesis begins with deuterated piperidine intermediates, which are coupled to the phenothiazine core via nucleophilic substitution. This method ensures higher isotopic purity (>95%) and avoids side reactions associated with post-synthesis deuteration .

Reaction Conditions and Optimization

Catalytic Deuteration

Key parameters for catalytic deuteration include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Increases D₂ uptake |

| Pressure | 3–5 atm D₂ | Enhances reaction rate |

| Catalyst Loading | 5–10% Pd/C | Balances cost and efficiency |

| Reaction Time | 24–48 hours | Ensures complete deuteration |

Prolonged exposure beyond 48 hours risks over-reduction of the phenothiazine ring, leading to byproducts .

Solvent Systems

Deuterated solvents like dimethyl-d6 sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃) are employed to prevent proton back-exchange. Non-polar solvents (e.g., deuterated toluene) improve catalyst longevity but reduce solubility of the phenothiazine precursor .

Industrial-Scale Production

Large-scale synthesis adopts a multi-step batch process :

-

Deuteration of Piperidine Intermediate : Piperidine-d11 is reacted with 2-chlorophenothiazine under alkaline conditions to form the deuterated side chain .

-

Purification via Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (70:30 to 90:10) remove non-deuterated impurities .

-

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in anhydrous ether, yielding this compound with >99% chemical purity .

Critical Quality Metrics :

Analytical Validation

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Observed m/z 410.054 matches the theoretical molecular weight (C₂₁D₃H₂₃N₂S₂·ClH) .

Stability Testing

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Isotopic Dilution | Use excess D₂ (5–10 eq.) |

| Catalyst Poisoning | Pre-treat Pd/C with D₂O |

| Byproduct Formation | Gradient elution chromatography |

For instance, residual non-deuterated thioridazine (<0.5%) is eliminated via preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Catalytic Exchange | 65–75 | 95–98 | 120–150 |

| Deuterated Intermediates | 80–85 | 98–99 | 200–250 |

The intermediate-based method, though costlier, is preferred for clinical studies due to superior purity .

Chemical Reactions Analysis

Types of Reactions: Thioridazine-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Thioridazine can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: Thioridazine can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Pharmacological Research

Mechanism of Action

Thioridazine-d3 Hydrochloride primarily acts as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors in the mesolimbic pathway of the brain. This interaction is crucial for understanding its effects on various neurological disorders, particularly schizophrenia and other psychotic conditions. The compound has been shown to induce apoptosis in cancer cells by activating specific biochemical pathways, including the eIF2α/ATF4/CHOP axis, which leads to endoplasmic reticulum stress.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals incomplete bioavailability, which is significant for its application in pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for optimizing dosing regimens in clinical settings.

Oncology Applications

This compound has demonstrated promising results in cancer research:

- Tumor Suppression : Studies have shown that thioridazine hydrochloride can inhibit tumor growth in various cancer types, including triple-negative breast cancer (TNBC). In vivo studies indicated a tumor weight inhibition rate of 63.73% when treated with thioridazine .

- Mechanisms of Action : The compound induces G0/G1 cell cycle arrest and apoptosis through down-regulation of cyclin-dependent kinases (CDKs) and up-regulation of cell cycle inhibitors such as p21 and p27. Additionally, it alters mitochondrial function, contributing to its cytotoxic effects on cancer cells .

- Autophagy Induction : Thioridazine has been observed to induce autophagy in glioblastoma multiforme cells, enhancing cytotoxicity through increased accumulation of acid vesicular organelles (AVOs) and promoting autophagic flux .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for studying metabolic pathways and degradation products of thioridazine. Its deuterated form allows for more precise tracking and analysis during experiments involving mass spectrometry and nuclear magnetic resonance spectroscopy .

Antimicrobial Applications

Recent studies have suggested that thioridazine hydrochloride may possess antimicrobial properties effective against resistant strains of bacteria. Its potential as an adjunct treatment in antimicrobial therapies is being explored due to its ability to enhance the efficacy of traditional antibiotics .

Industrial Applications

This compound is also utilized in pharmaceutical development, particularly in the formulation of new antipsychotic drugs. Its role in quality control processes ensures that pharmaceutical products meet safety and efficacy standards .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmacological Research | Dopamine receptor antagonism | Induces apoptosis via ER stress pathways |

| Oncology | Tumor suppression | 63.73% tumor weight inhibition in animal models |

| Analytical Chemistry | Reference standard for metabolic studies | Enhanced precision in mass spectrometry |

| Antimicrobial Research | Potential antimicrobial properties | Effective against resistant bacterial strains |

| Industrial Development | Formulation of new antipsychotic drugs | Ensures quality control in pharmaceutical products |

Mechanism of Action

Thioridazine-d3 (hydrochloride) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to alleviate the symptoms of schizophrenia and other psychotic disorders. Additionally, thioridazine has activity at serotonin, noradrenaline, and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Thioridazine Hydrochloride (Unlabeled)

- CAS : 130-61-0

- Molecular Formula : C21H26ClN2S2

- Molecular Weight : 407.02 g/mol

- Purity : 99.93%

- Clinical Status : Launched (antipsychotic and anti-anxiety agent) .

- Key Differences :

Thioridazine-d3 2-Sulfone

- CAS : 1329652-09-6

- Molecular Formula : C21H23D3N2O2S2

- Molecular Weight : 405.59 g/mol

- Purity : >95%

- Role : A deuterated metabolite of thioridazine, used as a reference standard in studying oxidative metabolic pathways .

- Key Differences :

Thiethylperazine Dimaleate

- CAS: Not explicitly listed in evidence.

- Molecular Formula : C22H29N3S2·2C4H4O4 (inferred from structure).

- Role : A benzothiazole derivative with dual activity as a dopamine D2 receptor antagonist and ABCC1 activator, used to reduce β-amyloid load in preclinical models .

- Key Differences :

Isotope-Labeled Dopamine Receptor Modulators

Ropinirole-d4 Hydrochloride

- CAS : 1330261-37-4

- Molecular Formula : C16H25D4N3O·HCl

- Role : Deuterated dopamine D2/D3 receptor agonist used in Parkinson’s disease research .

- Key Differences :

Amitriptyline-d3 Hydrochloride

- CAS: Not provided in evidence.

- Role: Deuterated tricyclic antidepressant with serotonin and norepinephrine reuptake inhibition.

- Key Differences: Targets monoamine transporters rather than dopamine receptors .

Comparative Data Table

Pharmacodynamic Comparisons

- Thioridazine-d3 vs. Thioridazine :

Analytical Utility

- This compound is critical for LC-MS/MS quantification of thioridazine in plasma, achieving a lower limit of detection (LLOD) of 0.1 ng/mL due to minimized isotopic interference .

Limitations and Challenges

- High cost of deuterated analogs (e.g., this compound at $330/mg from Santa Cruz Biotechnology ).

- Limited clinical translation due to regulatory restrictions on stable isotope-labeled drugs .

Biological Activity

Thioridazine-d3 hydrochloride is a deuterated derivative of thioridazine, a phenothiazine antipsychotic primarily used for treating psychoses, including schizophrenia. This compound has garnered attention not only for its psychotropic effects but also for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and research findings related to its therapeutic applications.

This compound primarily acts as an antagonist at the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. By blocking these receptors, the compound modulates dopaminergic signaling, which is crucial for managing psychotic symptoms.

Biochemical Pathways

The compound has been shown to induce endoplasmic reticulum (ER) stress in cancer cells through the activation of the eIF2α/ATF4/CHOP axis . This pathway is significant in the context of cancer therapy as it can lead to apoptosis in malignant cells.

Pharmacokinetics

The pharmacokinetic profile of Thioridazine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Notably, its bioavailability is incomplete, which may influence its therapeutic efficacy. The compound is rapidly absorbed and exhibits a dose-dependent effect in various biological settings.

Cellular Effects

Thioridazine-d3 has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) models. In studies involving glioblastoma (GBM) cells, it was observed that treatment led to significant reductions in cell viability and increased levels of autophagic markers such as LC3-II , indicating a robust autophagic response .

Case Studies and Experimental Findings

Several studies have documented the anticancer effects of Thioridazine-d3:

- Study on GBM Cells : Thioridazine was shown to reduce cell viability and induce autophagy in GBM stem cells. Flow cytometry analysis indicated a dose-dependent accumulation of acid vesicular organelles (AVOs), confirming the induction of autophagy .

- In Vivo Effects : In xenograft mouse models, thioridazine treatment resulted in significantly smaller tumor sizes compared to control groups. Immunohistochemical analysis revealed high expression levels of LC3-II in tumor sections from treated mice, further supporting the role of autophagy in mediating its anticancer effects .

- Effects on Triple-Negative Breast Cancer (TNBC) : Research demonstrated that thioridazine induced mitochondrial dysfunction and increased reactive oxygen species (ROS) levels in TNBC cells. This led to enhanced apoptosis and cytotoxicity at higher concentrations .

Toxicological Considerations

While thioridazine-d3 exhibits promising therapeutic effects, it is essential to consider its toxicity profile. Long-term use of phenothiazines like thioridazine has been associated with hepatotoxicity and other adverse effects. Although elevations in liver enzymes are typically mild and transient, rare instances of clinically apparent liver injury have been reported .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Dopamine Receptor Antagonism | Blocks D1 and D2 receptors; reduces psychotic symptoms |

| Autophagy Induction | Promotes autophagic processes in cancer cells |

| Cytotoxic Effects | Reduces viability in GBM and CRC cells; induces apoptosis |

| Pharmacokinetics | Rapid absorption; incomplete bioavailability |

| Toxicity Risks | Potential for hepatotoxicity and other side effects with long-term use |

Q & A

Basic Research Questions

Q. What is the role of deuterium labeling in Thioridazine-d3 Hydrochloride, and how does it enhance pharmacokinetic studies?

Q. How can researchers verify the purity and stability of this compound in experimental settings?

Purity analysis typically employs reversed-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. A validated method includes:

- Mobile phase : Buffer (e.g., phosphate pH 7.5) and acetonitrile (80:20 v/v) .

- System suitability : Ensure resolution ≥2.0 between Thioridazine-d3 and its sulfoxide/sulfone derivatives .

Stability Testing :

- Store at -20°C in amber vials to prevent photodegradation.

- Monitor degradation products (e.g., Thioridazine-d3 5-Sulfoxide, CAS 1330076-56-6) via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in dopamine receptor binding data for this compound?

Discrepancies in binding affinity (e.g., D2 vs. D3 receptor selectivity) may arise from assay conditions (e.g., membrane preparation, radioligand choice). To address this:

- Experimental Controls : Compare binding in HEK-293 cells transfected with D2/D3 receptors versus native neuronal membranes .

- Data Normalization : Use Scatchard analysis to calculate Kd and Bmax, correcting for nonspecific binding with excess cold ligand .

Example Data :

| Receptor Subtype | Ki (nM) | Assay Type | Reference |

|---|---|---|---|

| D2 | 12 ± 3 | Radioligand | |

| D3 | 8 ± 2 | Functional cAMP |

Q. What methodological challenges arise in metabolic profiling of this compound, and how can they be mitigated?

Deuterium isotope effects may alter metabolic pathways compared to non-deuterated Thioridazine. Key considerations:

- Metabolite Identification : Use high-resolution MS (HRMS) to distinguish between deuterated and non-deuterated metabolites (e.g., sulfoxides, N-desmethyl derivatives) .

- In Vitro Systems : Incubate with human liver microsomes (HLMs) and NADPH, then compare metabolite formation rates between Thioridazine and Thioridazine-d3 .

Troubleshooting :

- If unexpected metabolites dominate, verify cytochrome P450 (CYP) isoform specificity using isoform-selective inhibitors (e.g., quinidine for CYP2D6) .

Q. How can researchers optimize experimental designs for studying this compound’s antipsychotic efficacy in preclinical models?

Use factorial designs to evaluate dose-response relationships and receptor occupancy:

- Variables : Dose (1–10 mg/kg), administration route (oral vs. intraperitoneal), and behavioral endpoints (e.g., prepulse inhibition in rodent models) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Include deuterated vs. non-deuterated cohorts to isolate isotope effects .

Example Design :

| Group | Treatment | n | Endpoint |

|---|---|---|---|

| 1 | Vehicle | 10 | Baseline PPI |

| 2 | Thioridazine-d3 (5 mg/kg) | 10 | PPI at 1h post-dose |

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for neuroactive compounds:

Properties

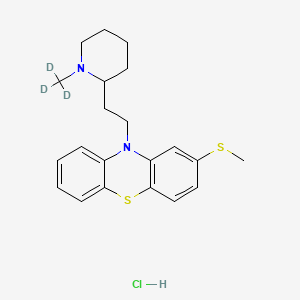

IUPAC Name |

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662208 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189928-36-6 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.